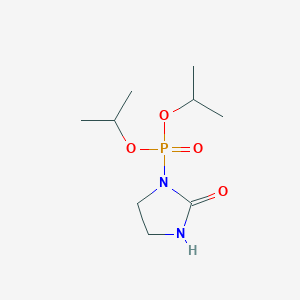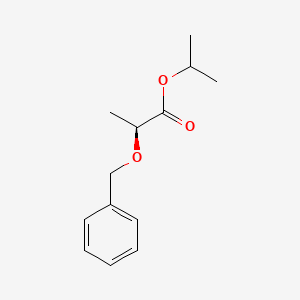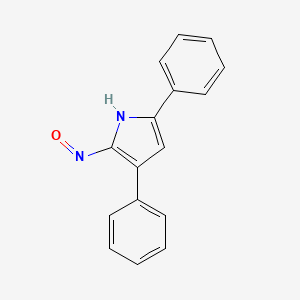methanone CAS No. 138398-49-9](/img/structure/B14278765.png)
[3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YL](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a fluorenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a fluorenyl ketone is synthesized by reacting fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyphenyl and phenyl groups are then introduced through subsequent electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mecanismo De Acción
The mechanism by which 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparación Con Compuestos Similares
Fluorenone: A structurally related compound with a ketone group on the fluorene core.
4-Methoxybenzophenone: Similar in having a methoxyphenyl group and a ketone functionality.
Uniqueness: 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
138398-49-9 |
|---|---|
Fórmula molecular |
C33H24O2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenyl)-1-phenyl-9H-fluoren-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H24O2/c1-35-26-18-16-23(17-19-26)29-21-28(22-10-4-2-5-11-22)30-20-25-14-8-9-15-27(25)31(30)32(29)33(34)24-12-6-3-7-13-24/h2-19,21H,20H2,1H3 |
Clave InChI |
XBMCAGPUOUVTAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(CC4=CC=CC=C43)C(=C2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
